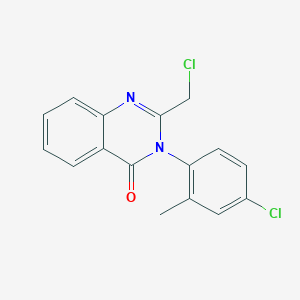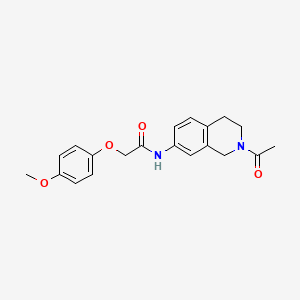
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMCMPCQ, is a type of quinazolinone compound found in a variety of industrial and laboratory applications. This compound has a wide range of uses, from its use as a dye to its potential as a drug.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has a variety of scientific research applications. It has been used as a dye in a variety of biological assays, such as fluorescence-activated cell sorting (FACS), and in the synthesis of other chemical compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
Mecanismo De Acción
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. It is thought to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have an inhibitory effect on the growth of certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, it is important to note that 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is not approved for human or animal use, and its use in laboratory experiments should be done with caution.
Direcciones Futuras
The potential future directions for 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its mechanism of action and its potential as an anticancer agent should be conducted. Additionally, further research should be conducted into its potential as a dye and in the synthesis of other chemical compounds. Finally, further research should be conducted into its potential as an antimicrobial agent.
Métodos De Síntesis
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-2-methylphenol and 2-chloromethyl-4-chloroquinazoline in a solvent such as ethanol or methanol. The reaction is typically carried out at a temperature of about 80°C for a period of about 2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Propiedades
IUPAC Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXCRKGTDNCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)


![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)


![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)
![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)
![3-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2781333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2781339.png)
![Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B2781341.png)